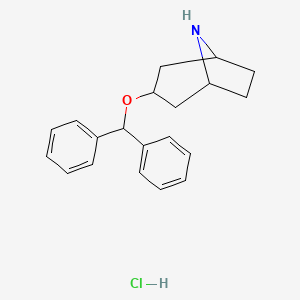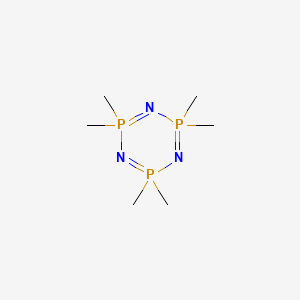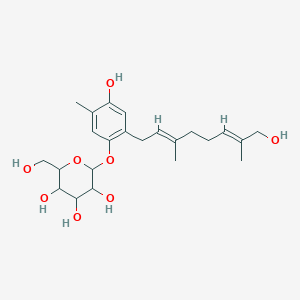![molecular formula C30H48O10 B12323854 beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate]](/img/no-structure.png)
beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate]: is a metabolite of chenodeoxycholic acid. This compound is formed through the process of glucuronidation, where glucuronic acid is attached to chenodeoxycholic acid by the enzyme UDP-glucuronosyltransferase . This compound plays a crucial role in the metabolism and excretion of bile acids in the liver .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate] involves the glucuronidation of chenodeoxycholic acid. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically the isoform UGT1A3 . The reaction conditions typically involve the presence of UDP-glucuronic acid as a co-substrate and occur in the liver.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely produced through biotechnological methods involving the expression of UGT enzymes in microbial or mammalian cell cultures. The process would involve the fermentation of these cells in bioreactors, followed by extraction and purification of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups present on the steroid nucleus.
Reduction: Reduction reactions can occur at the carbonyl group of the glucuronic acid moiety.
Substitution: Substitution reactions can take place at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the steroid nucleus.
Reduction: Reduced forms of the glucuronic acid moiety.
Substitution: Various acylated and alkylated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a model compound to study glucuronidation reactions and enzyme kinetics.
- Employed in the synthesis of bile acid derivatives for research purposes.
Biology:
- Studied for its role in bile acid metabolism and its impact on liver function.
- Used in research on the detoxification processes in the liver.
Medicine:
- Investigated for its potential therapeutic applications in liver diseases and disorders related to bile acid metabolism.
- Explored as a biomarker for liver function and bile acid metabolism.
Industry:
- Potential applications in the pharmaceutical industry for the development of drugs targeting bile acid metabolism.
- Used in the production of bile acid derivatives for various industrial applications.
Mécanisme D'action
The mechanism of action of beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate] involves its role in the detoxification and excretion of bile acids. The compound is formed through the glucuronidation of chenodeoxycholic acid by the enzyme UDP-glucuronosyltransferase . This process increases the solubility of bile acids, facilitating their excretion from the liver into the bile and eventually into the intestines . The molecular targets include the bile acid transporters and receptors involved in bile acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Chenodeoxycholic acid: The parent compound from which beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate] is derived.
Glycochenodeoxycholic acid: Another bile acid derivative formed through conjugation with glycine.
Taurochenodeoxycholic acid: A bile acid derivative formed through conjugation with taurine.
Uniqueness: Beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate] is unique due to its formation through glucuronidation, a process that significantly increases the solubility and excretion of bile acids. This distinguishes it from other bile acid derivatives that are conjugated with amino acids like glycine and taurine .
Propriétés
Formule moléculaire |
C30H48O10 |
|---|---|
Poids moléculaire |
568.7 g/mol |
Nom IUPAC |
6-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H48O10/c1-14(4-7-21(33)39-28-25(36)23(34)24(35)26(40-28)27(37)38)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(31)12-15(29)13-20(22)32/h14-20,22-26,28,31-32,34-36H,4-13H2,1-3H3,(H,37,38) |
Clé InChI |
ZTJBLIAPAIPNJE-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







